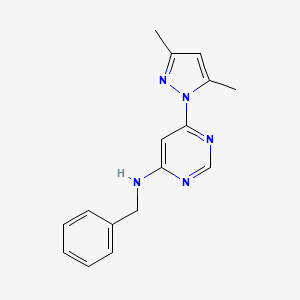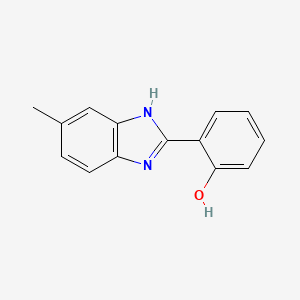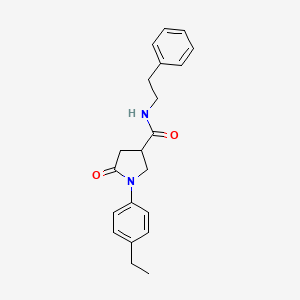
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, also known as DOC, is a psychoactive drug that belongs to the family of phenethylamines. This compound was first synthesized in 1970 by Alexander Shulgin, a renowned American chemist, and pharmacologist. Since then, DOC has gained significant attention from the scientific community due to its potential therapeutic applications and unique mechanism of action.
作用机制
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is known to play a crucial role in the regulation of mood, cognition, and perception, which may explain the psychoactive effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, and altered perception of time and space. These effects are similar to those produced by other psychedelics such as LSD and psilocybin.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of this receptor in more detail, which may lead to a better understanding of its role in mental illness and other conditions. However, the use of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is also limited by its potential for abuse and its illegal status in many countries.
未来方向
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, including its use as a therapeutic agent for mental illnesses, its potential as a tool for studying the 5-HT2A receptor, and its potential for use in the development of new drugs with similar mechanisms of action. Additionally, further research is needed to fully understand the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide and its potential for addiction and abuse.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, or N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, is a promising compound with potential therapeutic applications and unique mechanism of action. While further research is needed to fully understand its effects and potential uses, N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide represents an exciting area of study for the scientific community.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide involves the reaction of 2,5-dimethoxyphenethylamine with cyclohexanone in the presence of hydrochloric acid and sodium cyanoborohydride. This process leads to the formation of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, which can then be purified and used for further research.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of mental illnesses such as depression and anxiety. Several studies have suggested that N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide may have a positive effect on mood and emotional regulation, making it a promising candidate for future drug development.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOMGOXAAZFECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5152193.png)
![(4-[3-(trifluoromethyl)benzyl]-1-{[4-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5152198.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152211.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5152217.png)
![5-methyl-3-{1-[3-(trifluoromethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5152225.png)
![2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152230.png)
![N-(3-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152239.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)

![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)
